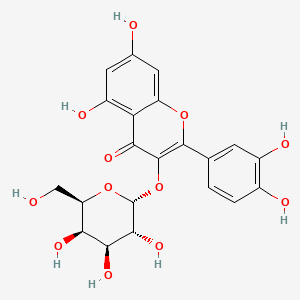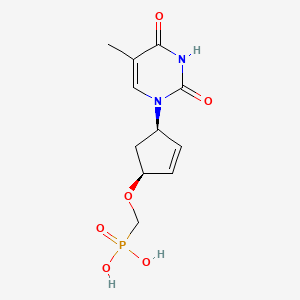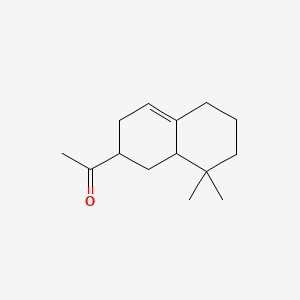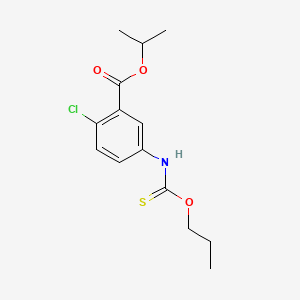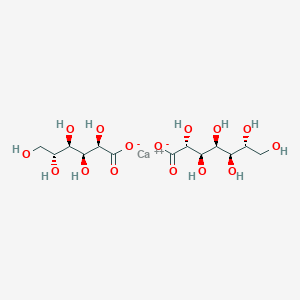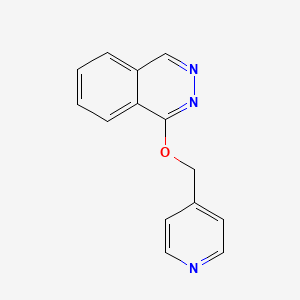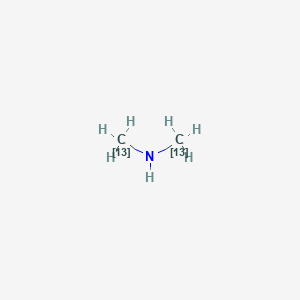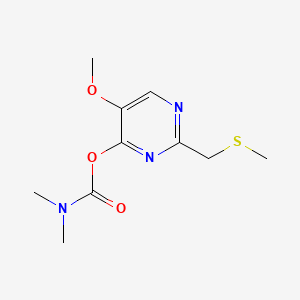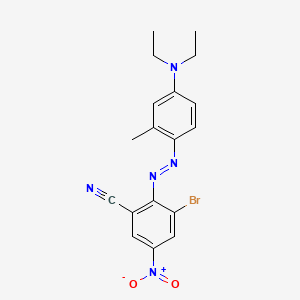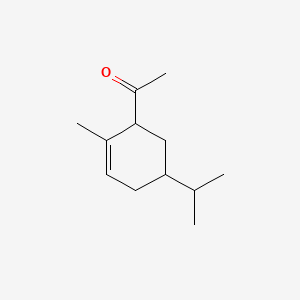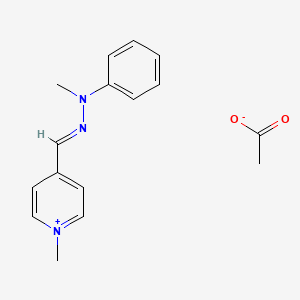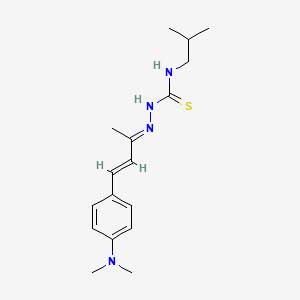
4-(4-(Dimethylamino)phenyl)-3-buten-2-one N-isobutylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 55306:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 55306 involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .
Industrial Production Methods: Industrial production of NSC 55306 typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: NSC 55306 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
Chemistry: NSC 55306 is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, NSC 55306 is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds .
Mécanisme D'action
NSC 55306 exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. This interaction disrupts essential biological processes, leading to the compound’s antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
NSC 706744: Another thiosemicarbazone compound with similar biological activities.
NSC 725776 (Indimitecan): A topoisomerase I inhibitor with anticancer properties.
NSC 724998 (Indotecan): Another topoisomerase I inhibitor used in cancer research.
Uniqueness: NSC 55306 is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. Its ability to chelate metal ions and inhibit metalloenzymes sets it apart from other similar compounds .
Propriétés
Numéro CAS |
7402-36-0 |
|---|---|
Formule moléculaire |
C17H26N4S |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C17H26N4S/c1-13(2)12-18-17(22)20-19-14(3)6-7-15-8-10-16(11-9-15)21(4)5/h6-11,13H,12H2,1-5H3,(H2,18,20,22)/b7-6+,19-14+ |
Clé InChI |
MTQDXMTUELVTJC-KUZBFYBWSA-N |
SMILES isomérique |
CC(C)CNC(=S)N/N=C(\C)/C=C/C1=CC=C(C=C1)N(C)C |
SMILES canonique |
CC(C)CNC(=S)NN=C(C)C=CC1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


